2-([1,1'-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a biphenyl group and a phthalazinone moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products .
Mechanism of Action
Target of Action
The primary target of 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the repair of DNA damage in cells .
Mode of Action
2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide interacts with its target, PARP, by inhibiting its activity . This inhibition prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Result of Action
The molecular effect of 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide’s action is the inhibition of PARP, leading to an accumulation of DNA damage in cells . The cellular effect is the induction of apoptosis, particularly in cancer cells with defective DNA repair pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone intermediate. This intermediate is then reacted with 4-biphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions[][5].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a poly (ADP-ribose) polymerase (PARP) inhibitor.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Uniqueness
Compared to similar compounds, 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide stands out due to its unique biphenyl group, which enhances its binding affinity and specificity towards molecular targets. This structural feature contributes to its effectiveness as a PARP inhibitor and its potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22(14-16-10-12-18(13-11-16)17-6-2-1-3-7-17)24-15-21-19-8-4-5-9-20(19)23(28)26-25-21/h1-13H,14-15H2,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVOWMOVBURWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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